Benzo[e]pyrene

Catalog No.
S582590
CAS No.
192-97-2
M.F
C20H12
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[e]pyrene

CAS Number

192-97-2

Product Name

Benzo[e]pyrene

IUPAC Name

benzo[e]pyrene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H

InChI Key

TXVHTIQJNYSSKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
In water 0.0063 mg/L at 25 °C
2.9X10-8 mol/L dissolve in water at 25 °C
Soluble in acetone

Synonyms

1,2-Benzopyrene; 1,2-Benzpyrene; 4,5-Benzopyrene; 4,5-Benzpyrene; NSC 89273

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4

Understanding Carcinogenesis and its Mechanisms

BaP plays a crucial role in understanding the mechanisms of chemically induced cancer. Studies investigating BaP exposure in various animal models have extensively documented its ability to induce tumors in various organs, including lung, skin, liver, and forestomach []. This has been instrumental in elucidating the multistep process of carcinogenesis, from initial DNA adduct formation to tumor development []. Additionally, research on BaP metabolism has revealed the involvement of specific enzymes like cytochrome P450 (CYP) and the aryl hydrocarbon receptor (AhR) in its carcinogenic activity []. This knowledge is crucial for identifying potential targets for cancer prevention and treatment strategies.

Environmental Monitoring and Risk Assessment

Due to its ubiquity in the environment, BaP serves as a marker for overall PAH contamination. Its presence in air, water, soil, and sediments reflects the influence of various anthropogenic activities like fossil fuel combustion, tobacco smoke, and industrial processes []. By measuring BaP levels in these environmental compartments, researchers can assess the extent of PAH pollution and potential human health risks associated with exposure to these complex mixtures. This information is crucial for developing environmental regulations and strategies to mitigate exposure to harmful PAHs.

Investigating the Effects of Exposure on Different Systems

BaP's well-defined toxicity extends beyond its carcinogenic potential. Research studies have explored its impact on various biological systems, including:

  • Reproductive health: Studies have shown that BaP exposure can disrupt male fertility and impair testicular function in animal models [].
  • Neurotoxicity: Emerging research suggests that BaP exposure might contribute to neurodegenerative diseases like Alzheimer's by promoting oxidative stress and neuroinflammation [].
  • Genotoxicity: BaP can directly damage DNA, leading to mutations and chromosomal aberrations, potentially contributing to various diseases beyond cancer.

Benzo[e]pyrene is a polycyclic aromatic hydrocarbon characterized by the chemical formula C20H12. It consists of a fused benzene ring and pyrene structure, typically formed through the incomplete combustion of organic matter at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) . This compound is commonly found in coal tar, tobacco smoke, and grilled foods, making it a prevalent environmental pollutant .

Benzo[e]pyrene is not only recognized for its presence in various combustion products but also for its potential health hazards. It is classified as a carcinogen, primarily due to its ability to form DNA adducts that can lead to mutations and cancer .

The mechanism by which benzo(e)pyrene exerts its carcinogenic effects is not fully understood. However, PAHs like benzo(e)pyrene are known to be metabolized by enzymes in the body into reactive intermediates []. These intermediates can interact with DNA, forming DNA adducts that can lead to mutations and potentially contribute to cancer development [].

Benzo(e)pyrene is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans []. Exposure to benzo(e)pyrene can occur through inhalation of cigarette smoke, grilled foods, and air pollution [].

  • Toxicity: Studies have shown that chronic exposure to benzo(e)pyrene can increase the risk of lung cancer and other cancers [].
  • Flammability: Benzo(e)pyrene is combustible and can be a fire hazard [].

The metabolic activation of benzo[e]pyrene involves several enzymatic processes. Initially, it is oxidized by cytochrome P450 enzymes to form reactive intermediates such as benzo[e]pyrene-7,8-epoxide. This epoxide can further react with nucleophiles, particularly DNA, leading to the formation of mutagenic DNA adducts .

The primary metabolic pathway can be summarized as follows:

  • Oxidation: Benzo[e]pyrene → Benzo[e]pyrene-7,8-epoxide (via cytochrome P450)
  • Hydrolysis: Benzo[e]pyrene-7,8-epoxide → Benzo[e]pyrene-7,8-dihydrodiol (via epoxide hydrolase)
  • Further oxidation: Benzo[e]pyrene-7,8-dihydrodiol → Ultimate carcinogenic metabolites .

These reactions illustrate the compound's potential for genotoxicity and carcinogenicity.

Benzo[e]pyrene exhibits significant biological activity, particularly as a procarcinogen. Its metabolites can intercalate into DNA, primarily targeting guanine bases. This interaction distorts the DNA structure and disrupts normal replication processes, leading to mutations . The compound has been shown to induce various types of DNA damage, including G to T transversions in critical genes like p53, which plays a vital role in tumor suppression .

Additionally, benzo[e]pyrene's ability to generate reactive oxygen species during metabolic processes contributes to oxidative stress and further cellular damage .

Benzo[e]pyrene can be synthesized through several methods:

  • Chemical Synthesis: The compound was first synthesized in 1933 through multi-step organic reactions involving phenanthrene derivatives .
  • Pyrolysis: It can also be produced via pyrolysis of organic materials at high temperatures.
  • Combustion Processes: Incomplete combustion of fossil fuels or organic matter leads to natural formation in the environment .

While benzo[e]pyrene is primarily studied for its toxicological effects and potential health risks, it has limited applications in research settings focused on environmental monitoring and cancer studies. Its presence serves as a marker for assessing pollution levels from combustion sources and studying the mechanisms of carcinogenesis .

Research has extensively documented the interactions of benzo[e]pyrene with biological macromolecules. Notably, its metabolites form stable adducts with DNA, which have been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy . These studies reveal how benzo[e]pyrene alters DNA structure and function.

Furthermore, studies indicate that benzo[e]pyrene interacts with various cellular pathways involved in detoxification and cancer progression, highlighting its complex role in biological systems .

Benzo[e]pyrene shares structural similarities with other polycyclic aromatic hydrocarbons. Below is a comparison with selected compounds:

Compound NameChemical FormulaCarcinogenic PotentialUnique Features
Benzo[a]pyreneC18H12HighWell-studied procarcinogen; forms stable DNA adducts.
PyreneC16H10ModerateLess toxic; primarily used in dyes and plastics.
AnthraceneC14H10LowUsed in organic electronics; lower mutagenicity compared to benzo[e]pyrene.
PhenanthreneC14H10ModerateCommonly found in coal tar; less potent than benzo[e]pyrene.

Benzo[e]pyrene is unique due to its specific metabolic activation pathways leading to potent carcinogenic metabolites that directly interact with DNA . Its distinct structure contributes to its unique reactivity compared to other polycyclic aromatic hydrocarbons.

Physical Description

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992)
Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline]

Color/Form

Prisms or plates from benzene
Pale yellow needles (from benzene or methanol)
Colorless crystals or white crystalline solid

XLogP3

6.4

Exact Mass

252.093900383 g/mol

Monoisotopic Mass

252.093900383 g/mol

Boiling Point

918 °F at 760 mmHg (NTP, 1992)
492 °C at 76- mm Hg
BP: 250 °C at 3-4 mm Hg (sublimes)

Heavy Atom Count

20

LogP

6.44 (LogP)
log Kow = 6.44

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.[Sigma-Aldrich; Safety Data Sheet for Benzo
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

352 to 354 °F (NTP, 1992)
178-179 °C

UNII

63APT6398R

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benzo(e)pyrene is a colorless to white crystalline solid or pale yellow prisms or plates. It is very slightly soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benzo(e)pyrene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in tobacco and marijuana smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. It is also found in emissions from combustion of oil, coal, wood and garbage. USE: Benzo(e)pyrene is not produced commercially with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benzo(e)pyrene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires). The general population may also be exposed to benzo(e)pyrene when eating grilled and smoked meat as well as when eating food prepared with some plant oils. Benzo(e)pyrene released to air will be in or on particles that eventually fall to the ground. A small amount of benzo(e)pyrene will exist as a vapor that will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down readily by microorganisms, and is expected to build up in some aquatic organisms. RISK: Compromised lung function was observed in rubber plant workers exposed to a mixture of suspended particulate matter and a mixture of PAHs, including benzo(a)pyrene, benzo(e)pyrene, and benzo(a)anthracene in workspace air. Eye and lung irritation has been reported in petroleum pitch workers exposed to PAH mixtures. However, the contribution of benzo(e)pyrene to potential toxicity of these mixtures cannot be determined. Severe eye irritation in laboratory animals results from direct exposure to benzo(e)pyrene. Mild, temporary lung irritation was observed in laboratory animals following direct lung implantation of benzo(e)pyrene, indicating that inhaled benzo(e)pyrene may be a respiratory irritant. No clear evidence of carcinogenicity was observed in laboratory animals following dermal exposure or direct lung implantation. Skin exposure to benzo(e)pyrene before or after exposure to known carcinogens resulted in an increase in exposure-related skin tumors in some laboratory animal studies. Increased lung and liver tumors were observed in male mice following repeated injection of benzo(e)pyrene in one study, but not another; tumors were not induced in female mice in either study. Data on the potential for benzo(e)pyrene to cause infertility, abortion, or birth defects in laboratory animals were not available. The International Agency for Research on Cancer has determined that benzo(e)pyrene is not classifiable as a carcinogen in humans based on lack of human data and inadequate evidence of cancer in laboratory animals. The potential for benzo(e)pyrene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

... Previous studies from /the author's/ laboratory reported that benzo(a)pyrene (Bap) influenced efflux transport of rhodamine 123 (Rho-123) by induction of P-glycoprotein (P-gp) in Caco-2 cells. The present study investigated whether induction of P-gp and the enhanced efflux transport of Rho-123 were caused by benzo(e)pyrene (Bep), which has a structure similar to Bap, but is not a carcinogenic compound. In Caco-2 monolayer exposed to 50 uM Bep for 72 hr, the ratio of the apparent permeability coefficient (P(app)) of Rho-123 efflux increased significantly compared to that of the control monolayer. Similarly, a significant increase in expression of MDR1 mRNA and of P-gp at the protein level were detected by RT-PCR and by Western blot analysis, respectively, in Caco-2 cells exposed to Bep, compared to that of the control. Caco-2 cells exposed to Bep showed oxidative stress that was detected by fluorescence microscopy using aminophenyl fluorescein. However, the oxidative stress was weaker compared with that of Bap. The cellular GSH content was decreased to 80% or 59% of control cells, respectively, in Caco-2 cells exposed to either Bep or Bap. Our results further show that Bep or Bap-induced P-gp in Caco-2 cells might have been the result of oxidative stress rather than DNA damage.
The mechanism of the co-carcinogenic activity of benzo[e]pyrene (BeP) was investigated by determining the effects of benzo[e]pyrene on the binding of the carcinogen benzo[a]pyrene (BaP) to DNA in Sencar mouse epidermis. The dose of benzo[a]pyrene used was 20 nmol/mouse a dose which is not carcinogenic in a single application but is carcinogenic after multiple treatments such as those in the benzo[a]pyrene-benzo[e]pyrene co-carcinogenesis experiments described by Van Duuren and Goldschmidt. After 3 hr of exposure to [(3)H]benzo[a]pyrene and benzo[e]pyrene at benzo[a]pyrene:benzo[e]pyrene dose ratios of 1:3 and 1:10, [(3)H]benzo[a]pyrene-DNA adducts in both benzo[e]pyrene-treated groups were lower than in an acetone-benzo[a]pyrene control group. After 12 and 24 hr of exposure the benzo[a]pyrene-benzo[e]pyrene (1:10) group contained 19% and 33% higher [(3)H]benzo[a]pyrene-DNA adduct levels than the control. In the benzo[a]pyrene-benzo[e]pyrene 11:3) group the amount of [(3)H]benzo[a]pyrene-DNA adduct levels was higher than the control after 12 hr. Benzo[e]pyrene cotreatment with either [(3)H]benzo[a]pyrene-7 8-dihydrodiol or anti-[(3)H]benzo[a]pyrene had no effect on the amount of benzo[a]pyrene DE-DNA adducts present. These results demonstrate that the cocarcinogen benzo[e]pyrene increases the amount of a low dose of benzo[a]pyrene that binds to mouse epidermal DNA and indicate that the increase in benzo[a]pyrene-DNA adducts results from increased metabolism of benzo[a]pyrene to the proximate carcinogen benzo[a]pyrene-7 8-dihydrodiol.

Vapor Pressure

0.00000001 [mmHg]
5.7X10-9 mm Hg at 25 °C /extrapolated/

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

192-97-2
73467-76-2

Metabolism Metabolites

The 4,5-dihydrodiol is the major metabolite of benzo(e)pyrene, but the 9,10-dihydrodiol has also been detected as a minor product following incubation of benzo(e)pyrene with rat liver preparations. Glucuronic acid conjugates of 3-hydroxy-benzo(e)pyrene and of the 4,5-dihydrodiol have been reported in hamster embryo cells. The formation of the 4,5,9,10-tetraol and the 9,10,11,12-tetraol as well as unidentified phenols from the precursor 9,10-dihydrodiol have also been reported using hepatic microsomal preparations from various species including humans.
The potential biological activity of benzo(e)pyrene was investigated by a determination of the mutagenic activity of the polycyclic hydrocarbon and six of its derivatives in the absence and presence of a cytochrome P-450-dependent monooxygenase system. In the presence of hepatic microsomes from Aroclor 1254-pretreated rats or the cytochrome P-450-dependent monooxygenase system purified to near homogeneity from these microsomes, benzo(e)pyrene, trans-9,10-dihydroxy-9,10-dihydrobenzo(e)pyrene (bay region dihydrodiol), and trans-9,10-dihydroxy-9,10,11,12-tetrahydrobenzo(e)pyrene were metabolized to products which had little or no mutagenic activity toward strains TA 98 and TA 100 of Salmonella typhimurium. Under the same assay conditions, the products formed from trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene (K-region dihydrodiol) had modest mutagenic activity. In contrast with these results, 9,10-dihydrobenzo(e)pyrene was metabolically activated to potent mutagenic products which were 10- to 25-fold more active than the products formed from benzo(e)pyrene. The high intrinsic mutagenic activity of the chemically synthesized benzo ring tetrahydroepoxide of 9,10-dihydrobenzo(e)pyrene in both strains of bacteria and in cultured Chinese hamster V79 cells suggested that the high mutagenicity of 9,10-dihydrobenzo(e)pyrene after metabolism was mediated by this bay region tetrahydroepoxide. Liver microsomal metabolites of several of the benzo(e)pyrene derivatives were analyzed by high pressure liquid chromatography. Incubation of 9,10-dihydrobenzo(e)pyrene with hepatic microsomes from untreated or Aroclor 1254-pretreated rats confirmed the metabolic formation of the benzo ring epoxide of 9,10-dihydrobenzo(e)pyrene and established the formation of several other metabolites. In contrast to these results, trans-9,10-dihydroxy-9,10-dihydrobenzo(e)pyrene was not metabolized to benzo ring diol epoxides but rather was converted to 4,5,9,10-tetrahydroxy-4,5,9,10-tetrahydrobenzo(e)pyrene along with three phenolic derivatives of the dihydrodiol. Thus, lack of formation of a benzo ring epoxide provides a rationale for the inability of 9,10-dihydroxy-9,10-dihydrobenzo(e)pyrene to be metabolically activated by rat liver enzymes to mutagenic products and may contribute to the low carcinogenic activity of benzo(e)pyrene in rodents.
The major organic solvent sol metabolite formed in extracellular medium after 24 hr of culture (hamster embryo cells) with B[e]P was K-region dihydrodiol 4,5-dihydro-4,5-dihydroxybenzo[e]pyrene and small amt monohydroxybenzo[e]pyrenes.
The genotoxicity of 15 polycyclic aromatic hydrocarbons was determined with the alkaline version of the comet assay employing V79 lung fibroblasts of the Chinese hamster as target cells. These cells lack the enzymes necessary to convert PAHs to DNA-binding metabolites. ... 11 PAHs, i.e., benzo[a]pyrene (BaP), benz[a]anthracene, 7,12-dimethylbenz[a]anthracene, 3-methylcholanthrene, fluoranthene, anthanthrene, 11H-benzo[b]fluorene, dibenz[a,h]anthracene, pyrene, benzo[ghi]perylene and benzo[e]pyrene caused DNA strand breaks even without external metabolic activation, while naphthalene, anthracene, phenanthrene and naphthacene were inactive. When the comet assay was performed in the dark or when yellow fluorescent lamps were used for illumination the DNA-damaging effect of the 11 PAHs disappeared. White fluorescent lamps exhibit emission maxima at 334.1, 365.0, 404.7, and 435.8 nm representing spectral lines of mercury. In the case of yellow fluorescent lamps these emissions were absent. Obviously, under standard laboratory illumination many PAHs are photo-activated, resulting in DNA-damaging species. This feature of PAHs should be taken into account when these compounds are employed for the initiation of skin cancer. ...
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Benzo(e)pyrene

Biological Half Life

365.01 Days

General Manufacturing Information

Benzo(e)pyrene occurs ubiquitously in products of incomplete combustion; it is also found in fossil fuels.
Constituent of coal tar.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detection; Analyte: benzo(e)pyrene; Matrix: air; Detection Limit: ca 0.3 to 0.5 ug per sample.
Method: NIOSH 5506, Issue 3; Procedure: HPLC, fluorescence/ultra violet detection; Analyte: benzo(e)pyrene; Matrix: air; Detection Limit: 0.0020 - 0.10 ug per sample.
Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(e)pyrene; Matrix: soils/sediment; Detection Limit: 0.2 ng/g.
Method: USGS-NWQL O-5505-03; Procedure: gas chromatography/mass spectrometry; Analyte: benzo(e)pyrene; Matrix: soil and sediment samples containing at least 10 ug/kg of analyte; Detection Limit: 2.4 ug/kg.
For more Analytic Laboratory Methods (Complete) data for BENZO(E)PYRENE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(e)pyrene; Matrix: marine animal tissues; Detection Limit: 2.5 ng/g.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.[Sigma-Aldrich; Safety Data Sheet for Benzo
You should protect this material from exposure to light, and store it in a refrigerator.

Interactions

... In this research, we studied the photoirradiation of isomeric methylbenzo[a]pyrene (MBaP) and methylbenzo[e]pyrene (MBeP) by UVA light in the presence of a lipid, methyl linoleate, and evaluated the potential of these compounds to induce lipid peroxidation. The compounds chosen for study included BaP, 3-MBaP, 4-MBaP, 6-MBaP, 7-MBaP, 10-MBaP, BeP, 4-MBeP, and 9-MBeP. The results indicate that upon photoirradiation by UVA at 7 and 21 J/sq cm, these compounds induced lipid peroxidation. The levels of the induced lipid peroxidation were similar among BaP and the isomeric MBaPs, and among the BeP and MBePs, with the BaP group higher than the BeP group. There was also a co-relation between the UV A light dose and the level of lipid peroxidation induced. Lipid peroxide formation was inhibited by NaN3 (singlet oxygen and free radical scavenger) and was enhanced by the presence of deuterium oxide (D2O) (extends singlet oxygen lifetime). These results suggest that photoirradiation of MBaPs and MBePs by UVA light generates reactive oxygen species (ROS), which induce lipid peroxidation.
Benzo[e]pyrene (B[e]P) inhibited 7,12-dimethylbenz[a]anthracene (DMBA) skin tumor-initiation in mice by 84%, whereas pyrene and fluoranthene inhibited DMBA initiation by 50 and 34%, respectively. ...
Benzo(e)pyrene, when administered to mice by skin application together with 7,12-dimethylbenz(a)anthracene or benzo(a)pyrene, resulted in fewer skin tumors than with 7,12-dimethylbenz(a)anthracene alone and in more skin tumors than with benzo(a)pyrene alone.
Groups of 20 female Fischer 344 rats (aged unspecified) received implants of beeswax pellets containing either 1 mg benzo(a)pyrene, 0.5 mg benzo(a)pyrene, 1 mg benzo(e)pyrene (purity unspecified), 0.5 mg benzo(a)pyrene + 1 mg benzo(e)pyrene, or 1 mg benzo(a)pyrene + 1 mg benzo(e)pyrene in tracheas from isogenic donors transplanted subcutaneously in the retroscapular region (two tracheas/animal). All surviving animals were killed 28 months after the start of exposure. Benzo(e)pyrene did not induce tumors in tracheal explants, while 1 mg benzo(a)pyrene induced carcinomas in 65% of the grafts. Benzo(e)pyrene appeared to reduce the incidence of carcinomas from 65% (benzo(a)pyrene alone) to 40% (benzo(a)pyrene plus benzo(e)pyrene). However, the incidence of sarcoma in tracheal and peritracheal explants was enhanced two- to three-fold by benzo(e)pyrene given with benzo(a)pyrene compared with benzo(a)pyrene alone.
For more Interactions (Complete) data for BENZO(E)PYRENE (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benzo
Benzo(e)pyrene may be sensitive to prolonged exposure to light.

Dates

Modify: 2023-08-15

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